N-(2-Ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide is a synthetic compound that has been investigated for its potential as a Cdc25A phosphatase inhibitor []. Cdc25 phosphatases play a critical role in cell cycle regulation and are considered attractive targets for cancer therapy. This compound belongs to a novel chemotype of Cdc25A inhibitors, distinct from the classic quinone inhibitors. Its discovery exemplifies the application of pharmacophore modeling in virtual screening for identifying lead inhibitors.
N-(2-ethoxyphenyl)-2-(4-hydroxy-6-propylpyrimidin-2-ylthio)acetamide is a synthetic compound that has garnered attention for its potential applications in pharmacology, particularly as a GPR119 receptor agonist. This compound is classified under heterocyclic compounds and is primarily investigated for its therapeutic effects in increasing bone mass and treating conditions such as osteoporosis.
The compound is detailed in various patent documents and chemical databases, indicating its relevance in medicinal chemistry. It falls under the International Patent Classification categories related to pharmaceutical preparations and heterocyclic compounds, particularly those containing nitrogen in their structure .
The synthesis of N-(2-ethoxyphenyl)-2-(4-hydroxy-6-propylpyrimidin-2-ylthio)acetamide typically involves multi-step organic reactions. The process generally includes:
Technical details about specific reagents, temperatures, and reaction times are typically proprietary or found in specialized literature and patents .
The molecular structure of N-(2-ethoxyphenyl)-2-(4-hydroxy-6-propylpyrimidin-2-ylthio)acetamide can be represented as follows:
The compound features:
N-(2-ethoxyphenyl)-2-(4-hydroxy-6-propylpyrimidin-2-ylthio)acetamide can participate in various chemical reactions, particularly:
Technical details regarding reaction conditions (solvents, catalysts) are often specified in research articles or patents related to this compound .
As a GPR119 receptor agonist, N-(2-ethoxyphenyl)-2-(4-hydroxy-6-propylpyrimidin-2-ylthio)acetamide is believed to stimulate the GPR119 receptor, which plays a role in glucose metabolism and insulin secretion. The mechanism involves:
The physical properties of N-(2-ethoxyphenyl)-2-(4-hydroxy-6-propylpyrimidin-2-ylthio)acetamide include:
Key chemical properties include:
N-(2-ethoxyphenyl)-2-(4-hydroxy-6-propylpyrimidin-2-ylthio)acetamide has potential applications in:
The ongoing research into this compound highlights its significance in developing therapeutic agents aimed at metabolic disorders and bone-related diseases .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0